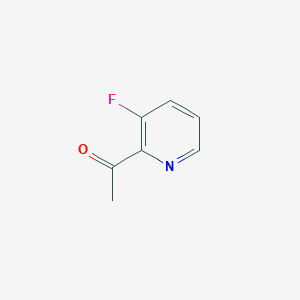

2-Acetyl-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-20-2 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetyl-3-fluoropyridine: A Technical Guide for Chemical and Pharmaceutical Research

This guide provides an in-depth overview of 2-Acetyl-3-fluoropyridine (CAS No: 87674-20-2), a key heterocyclic building block for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Core Properties and Identification

This compound is a substituted pyridine derivative whose unique electronic and steric environment, created by the interplay of the acetyl and fluoro groups, makes it a valuable and versatile intermediate in organic synthesis.[1] Its structure combines a reactive acetyl handle with a fluorinated, electron-deficient pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 87674-20-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO | [2] |

| Molecular Weight | 139.13 g/mol | [1][2] |

| Synonyms | 1-(3-fluoropyridin-2-yl)ethan-1-one | [4] |

| Purity (Typical) | ≥97% | [2] |

| Appearance | Not specified in available data | |

| Melting Point | Not specified in available data | |

| Boiling Point | Not specified in available data |

| Density | Not specified in available data | |

Table 2: Predicted Spectroscopic Data While complete, detailed experimental spectra are not publicly available, the following characteristic features can be inferred from the structure and data on similar compounds.[1]

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. |

| ¹³C NMR | Signals corresponding to the carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon. |

| IR | Characteristic C=O stretching vibration of the acetyl group (~1680 cm⁻¹) and C-F stretching vibrations (~1100 cm⁻¹).[1] |

Synthesis and Reactivity

The precise placement of functional groups on the pyridine ring is critical, and the synthesis of this compound over its isomers requires careful control of the reaction pathway.

A superior method for ensuring regiocontrol is directed ortho-metalation .[1] This process involves the deprotonation of the C-H bond at the 2-position of 3-fluoropyridine, which is facilitated by the directing effect of the fluorine atom. The resulting lithiated intermediate is then acylated to yield the target compound. This method is highly selective, avoiding the formation of difficult-to-separate isomers.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-fluoropyridine from 3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-3-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is Directed ortho-Metalation (DoM), a powerful and regioselective method for the functionalization of aromatic and heteroaromatic compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro and acetyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold for the development of novel bioactive molecules. The synthesis of this compound from the readily available starting material, 3-fluoropyridine, is of significant interest to the scientific community.

Synthetic Approach: Directed ortho-Metalation (DoM)

The most effective and regioselective method for the synthesis of this compound from 3-fluoropyridine is Directed ortho-Metalation (DoM). This strategy involves the deprotonation of the pyridine ring at the position ortho to the fluorine atom, which acts as a directing group, followed by the reaction of the resulting organolithium intermediate with an acetylating agent.

The fluorine atom, being an electronegative substituent, increases the acidity of the adjacent C-H bonds, facilitating their deprotonation by a strong base. Lithium diisopropylamide (LDA) is a commonly used non-nucleophilic strong base for such transformations, minimizing the risk of nucleophilic addition to the pyridine ring.[1]

Signaling Pathway of the DoM Reaction

The logical progression of the Directed ortho-Metalation reaction for the synthesis of this compound can be visualized as follows:

Caption: Directed ortho-Metalation (DoM) pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via Directed ortho-Metalation. This protocol is based on established procedures for the ortho-lithiation of halopyridines and subsequent acylation.[1][2]

Materials:

-

3-Fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

N,N-Dimethylacetamide (DMAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (appropriate volume based on scale). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

-

ortho-Lithiation: To the freshly prepared LDA solution at -78 °C, add 3-fluoropyridine (1.0 equivalent) dropwise via syringe. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.

-

Acetylation: To the solution of the lithiated intermediate at -78 °C, add N,N-dimethylacetamide (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quenching and Work-up: While the reaction mixture is still at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

While a specific, high-yield synthesis of this compound from 3-fluoropyridine is not extensively documented with precise quantitative data in readily available literature, the following table summarizes the expected and reported data for the product and related compounds. The yields for ortho-lithiation and subsequent reaction with electrophiles on halopyridines are generally reported to be in the range of good to excellent.[1]

| Parameter | This compound | Notes |

| CAS Number | 87674-20-2[3][4][5] | - |

| Molecular Formula | C₇H₆FNO[3] | - |

| Molecular Weight | 139.13 g/mol [3] | - |

| Appearance | Expected to be a solid or oil | - |

| Yield | Variable, depends on reaction conditions | Yields for similar reactions on halopyridines range from 16-96%.[1] |

Spectroscopic Data

Accurate characterization of the final product is crucial. The following table outlines the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[3]

| Spectroscopy | Expected Peaks/Signals | Assignment |

| ¹H NMR | Singlet (~2.6 ppm, 3H)Multiplet (~7.4 ppm, 1H)Multiplet (~8.2 ppm, 1H)Multiplet (~8.5 ppm, 1H) | -CH₃H5H4H6 |

| ¹³C NMR | ~26 ppm~123 ppm (d, JCF)~125 ppm (d, JCF)~145 ppm (d, JCF)~150 ppm (d, JCF)~160 ppm (d, JCF)~198 ppm | -CH₃C5C3C4C6C2C=O |

| IR (cm⁻¹) | ~1700 (strong)~1600, ~1450~1250-1000 | C=O stretchC=C and C=N stretches (aromatic)C-F stretch |

| Mass Spec (MS) | m/z = 140.0506 [M+H]⁺ | Calculated for C₇H₇FNO⁺ |

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra are dependent on the solvent and the spectrometer's magnetic field strength. The values provided are estimations.

Conclusion

The synthesis of this compound from 3-fluoropyridine via Directed ortho-Metalation is a robust and regioselective method. This technical guide provides a detailed protocol and the necessary data for researchers and scientists in the field of drug development to successfully synthesize and characterize this important chemical intermediate. The provided workflow and data tables offer a clear and concise reference for laboratory execution. Further optimization of reaction conditions may be necessary to achieve maximum yields.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles | Semantic Scholar [semanticscholar.org]

- 3. This compound | 87674-20-2 | Benchchem [benchchem.com]

- 4. This compound | 87674-20-2 [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

2-Acetyl-3-fluoropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 2-Acetyl-3-fluoropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

Structural and Chemical Context

This compound is a substituted pyridine derivative. The presence of both an acetyl group and a fluorine atom on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The acetyl group provides a reactive site for various chemical transformations, while the fluorine atom influences the electronic properties of the pyridine ring.[1]

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and does not constitute a comprehensive safety or handling guide. Appropriate laboratory safety precautions should be taken when handling any chemical substance.

References

Spectroscopic Profile of 2-Acetyl-3-fluoropyridine: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Acetyl-3-fluoropyridine. As a molecule of significant interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its spectral characteristics is crucial for its identification, purification, and structural elucidation. This document provides predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including 2-acetylpyridine and 3-fluoropyridine.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~ 2.7 | d | ~4.0 (⁴JHF) | -COCH₃ |

| ~ 7.4 - 7.5 | m | - | H-5 |

| ~ 8.2 - 8.3 | m | - | H-4 |

| ~ 8.5 - 8.6 | m | - | H-6 |

Disclaimer: These are predicted values. Actual experimental results may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) | Assignment |

| ~ 26.0 | d | ~4.0 (³JCF) | -COCH₃ |

| ~ 124.0 | d | ~4.0 (³JCF) | C-5 |

| ~ 140.0 | d | ~15.0 (²JCF) | C-4 |

| ~ 148.0 | d | ~5.0 (⁴JCF) | C-6 |

| ~ 154.0 | d | ~10.0 (²JCF) | C-2 |

| ~ 160.0 | d | ~250.0 (¹JCF) | C-3 |

| ~ 199.0 | d | ~3.0 (³JCF) | C=O |

Disclaimer: These are predicted values. The carbon atom directly bonded to fluorine (C-3) is expected to show a large one-bond coupling constant. The other carbons will exhibit smaller long-range couplings.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| ~1715 | C=O stretch (ketone) |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 1250 - 1150 | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Predicted Fragment |

| 139 | [M]⁺ (Molecular ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - COCH₃]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is utilized.[1]

-

¹H NMR Acquisition: A one-dimensional proton spectrum is acquired using a standard pulse sequence. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds and a spectral width of 12-16 ppm.[1] The spectrum is referenced to the residual solvent peak.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. To obtain a good signal-to-noise ratio, 1024-4096 scans are typically co-added with a relaxation delay of 2-5 seconds over a spectral width of 200-240 ppm.[1] The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.[1]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile. To promote ionization in Electrospray Ionization (ESI), a small amount of formic acid or ammonium acetate may be added.[1]

-

Instrumentation: A mass spectrometer equipped with an ESI or Electron Ionization (EI) source is used. For high-resolution mass data, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.

-

Data Acquisition: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.[1] Data is typically acquired in positive ion mode over a mass range of m/z 50 to 500.[1]

Workflow for Spectroscopic Analysis

The logical flow of experiments for the characterization of a new compound is crucial for an efficient and effective structural elucidation.

Caption: Spectroscopic analysis workflow for structural determination.

References

An In-depth Technical Guide to the 19F NMR Spectrum of 2-Acetyl-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 19F Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-3-fluoropyridine. Due to the absence of direct experimental data in the public domain for this specific molecule, this report leverages spectral data from analogous compounds and established principles of NMR spectroscopy to predict the chemical shift, multiplicity, and coupling constants. This guide also outlines a comprehensive experimental protocol for the acquisition of the 19F NMR spectrum and presents a logical workflow for the analysis.

Predicted 19F NMR Spectral Data

The 19F NMR spectrum of this compound is predicted to exhibit a single resonance, influenced by the electronic effects of the acetyl group and spin-spin coupling with neighboring protons.

Table 1: Predicted 19F NMR Data for this compound

| Parameter | Predicted Value | Rationale and Remarks |

| Chemical Shift (δ) | -130 to -135 ppm | The chemical shift of 3-fluoropyridine is approximately -128 ppm. The acetyl group at the 2-position is electron-withdrawing, which is expected to deshield the adjacent fluorine atom, causing a downfield shift of 2-7 ppm. |

| Multiplicity | Doublet of doublets of doublets (ddd) | The fluorine atom at the 3-position will couple to the protons at the 4, 5, and 6-positions of the pyridine ring. |

| 1H-19F Coupling Constants (J) | See Table 2 | The magnitude of the coupling constants is estimated based on known values for other fluoropyridine derivatives. |

Table 2: Estimated 1H-19F and 13C-19F Coupling Constants for this compound

| Coupling Nuclei | Number of Bonds | Predicted Coupling Constant (J) in Hz | Notes |

| 19F – 1H4 | 3 | 8.0 - 10.0 | Vicinal coupling is typically the largest. |

| 19F – 1H5 | 4 | 1.5 - 3.0 | Four-bond coupling is smaller than vicinal coupling. |

| 19F – 1H6 | 5 | < 1.0 | Five-bond coupling is often very small or unresolved. |

| 19F – 13C3 | 1 | 230 - 250 | One-bond carbon-fluorine coupling is very large. |

| 19F – 13C2 | 2 | 20 - 30 | Two-bond carbon-fluorine coupling. |

| 19F – 13C4 | 2 | 20 - 30 | Two-bond carbon-fluorine coupling. |

Experimental Protocol for 19F NMR Spectroscopy

This section details a standard operating procedure for acquiring a high-quality 19F NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has a low residual proton signal in the region of interest. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Calibration

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 19F frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high-resolution spectra.

Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a simple 1D 19F NMR spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

-

Transmitter Offset: Center the transmitter offset on the predicted chemical shift of the fluorine resonance (~ -132 ppm).

-

Acquisition Time: Use an acquisition time of 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for 19F nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: All experiments should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to an external standard, such as CFCl3 (δ = 0.0 ppm), or an internal standard if one is used.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 19F NMR analysis of this compound.

This comprehensive guide provides a robust framework for understanding and acquiring the 19F NMR spectrum of this compound. The predicted data and detailed experimental protocol will be invaluable for researchers in the fields of chemical synthesis, drug discovery, and materials science who are working with this or structurally related fluorinated compounds.

physical and chemical properties of 2-Acetyl-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Acetyl-3-fluoropyridine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, analogous compounds, and predictive chemical principles. The document covers key physical constants, expected chemical reactivity, and potential applications in medicinal chemistry, supported by tabulated data and logical workflow diagrams.

Introduction

This compound, with the chemical formula C₇H₆FNO, is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring imparts unique electronic properties that influence its reactivity and potential biological activity. The electron-withdrawing nature of both the fluorine atom and the acetyl group makes the pyridine ring susceptible to nucleophilic attack, while the acetyl group itself provides a handle for various chemical transformations. This guide aims to consolidate the available information and provide a predictive framework for the utility of this compound in research and drug development.

Physical Properties

The known physical properties of this compound are summarized in the table below. These values have been primarily sourced from safety data sheets and should be considered as reference points.

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Melting Point | 11 - 13 °C[1] |

| Boiling Point | 220 °C[1] |

| Density | 1.102 g/cm³ at 25 °C[1] |

Chemical Properties and Reactivity

Direct experimental studies on the chemical reactivity of this compound are not extensively documented in the public domain. However, based on the known reactivity of related fluoropyridines and acetylpyridines, several key chemical behaviors can be predicted.

Nucleophilic Aromatic Substitution

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the fluorine and acetyl substituents. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 3-position is a potential leaving group, and its reactivity is further activated by the adjacent acetyl group.

A general workflow for a potential nucleophilic aromatic substitution reaction is outlined below.

Caption: General workflow for nucleophilic aromatic substitution.

Reactions of the Acetyl Group

The acetyl group at the 2-position provides a versatile site for various chemical transformations. The carbonyl group can undergo nucleophilic addition, and the adjacent methyl protons are acidic, allowing for the formation of an enolate intermediate. This enolate can then participate in a range of carbon-carbon bond-forming reactions.

A logical diagram illustrating potential reactions at the acetyl group is presented below.

References

An In-depth Technical Guide to 2-Acetyl-3-fluoropyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetyl-3-fluoropyridine derivatives and their analogs, a promising class of compounds with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific scaffold, this document extrapolates from established synthetic methodologies and biological activities of structurally related fluorinated pyridines and acetylpyridine derivatives. This guide covers potential synthetic routes, predicted biological activities, detailed experimental protocols for their evaluation, and proposed mechanisms of action. All quantitative data from analogous compounds are summarized in structured tables, and key workflows are visualized using diagrams.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in various biological interactions. The introduction of a fluorine atom to the pyridine ring can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The additional presence of an acetyl group at the 2-position provides a key handle for further derivatization and potential interaction with biological targets. This guide explores the synthetic accessibility and potential biological significance of this compound derivatives.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established synthetic strategies. The following sections detail plausible routes adapted from the synthesis of analogous fluoropyridinyl ketones.

Grignard Reaction with a Fluorinated Pyridine Precursor

A primary route to this compound involves the Grignard reaction. This approach would utilize a suitable 3-fluoropyridine derivative that can be converted into a Grignard reagent or react with a methyl Grignard reagent. A potential precursor is 2-cyano-3-fluoropyridine.

Experimental Protocol: Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution to maintain a gentle reflux.

-

Reaction with Pyridine Nitrile: To the freshly prepared Grignard reagent at 0 °C, add a solution of 2-cyano-3-fluoropyridine in anhydrous tetrahydrofuran (THF) dropwise.

-

Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A proposed workflow for this synthesis is depicted below.

Suzuki-Miyaura Cross-Coupling

An alternative strategy for creating more complex analogs involves the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a this compound derivative bearing a leaving group (e.g., bromine or triflate) with a boronic acid or ester. Alternatively, a 3-fluoropyridine boronic acid derivative could be coupled with an acetyl-containing partner.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial, combine 2-acetyl-3-fluoro-X-pyridine (where X is Br or OTf) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically 4:1).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Below is a diagram illustrating the general workflow for Suzuki coupling.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound derivatives is scarce, the known activities of related compounds suggest potential applications in several therapeutic areas.

Antimicrobial Activity

Fluorinated pyridine derivatives have demonstrated significant antimicrobial properties. The fluorine atom can enhance cell membrane permeability and metabolic stability, while the pyridine nitrogen can coordinate with metal ions essential for bacterial enzymes.

Table 1: Antimicrobial Activity of Analogous Fluoropyridine Derivatives

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

| Fluorinated Quinolones | Staphylococcus aureus | 0.1 - 2.0 | [1] |

| Escherichia coli | 0.2 - 5.0 | [1] | |

| 2-Aminopyridine Derivatives | Bacillus subtilis | 0.039 | [1] |

| Staphylococcus aureus | 0.039 | [1] |

The structure-activity relationship (SAR) for antimicrobial pyridine derivatives often indicates that electron-withdrawing groups, such as fluorine, can enhance activity. The position of the fluorine atom is also critical, with substitutions at the 3- and 5-positions often showing good activity. The acetyl group at the 2-position could potentially be modified to explore interactions with specific binding pockets in microbial targets.

Anticancer Activity

Pyridine-containing compounds are prevalent in oncology, with several approved drugs featuring this heterocycle. Fluorine substitution can enhance the anticancer potency of these molecules. The proposed mechanism often involves the inhibition of kinases or interaction with DNA.

Table 2: Anticancer Activity of Analogous Pyridine Derivatives

| Compound Class | Cell Line | Activity (IC₅₀, µM) | Reference |

| Pyranopyridine Derivatives | HepG-2 (Liver) | 8.42 - 10.58 | [2][3] |

| Caco-2 (Colon) | 7.83 - 13.61 | [2] | |

| 2-Oxo-pyridine Derivatives | MCF-7 (Breast) | 0.91 - 4.75 | [4] |

SAR studies on anticancer pyridine derivatives suggest that the presence of hydrogen bond donors and acceptors is crucial for activity. The acetyl group of this compound could act as a hydrogen bond acceptor, while further derivatization of this group could introduce hydrogen bond donors.

A potential signaling pathway that could be targeted by these compounds, based on the activity of similar kinase inhibitors, is illustrated below.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [5][6]

-

Preparation of Bacterial Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to an optical density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth), negative (broth only), and solvent controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A diagram of the broth microdilution workflow is provided below.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability [2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

While direct experimental data on this compound derivatives remains limited, this technical guide provides a solid foundation for their synthesis and biological evaluation based on established knowledge of analogous compounds. The proposed synthetic routes are robust and adaptable, and the potential for significant antimicrobial and anticancer activities warrants further investigation. The detailed protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this promising class of fluorinated pyridine derivatives. Future work should focus on the synthesis of a focused library of these compounds and their systematic evaluation in a panel of biological assays to establish concrete structure-activity relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Reactivity of the Acetyl Group in 2-Acetyl-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acetyl group in 2-Acetyl-3-fluoropyridine, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring creates a unique electronic environment that dictates the molecule's reactivity. This document explores the electrophilic and nucleophilic nature of the acetyl group, the influence of the adjacent fluorine atom and the pyridine ring's nitrogen on its reactivity, and its utility as a versatile synthetic handle. Detailed experimental protocols for key transformations, quantitative data, and spectroscopic characterization are presented to facilitate further research and application of this valuable building block.

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern drug discovery, offering enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties to parent compounds. This compound, also known as 1-(3-fluoropyridin-2-yl)ethanone, combines the pharmacologically relevant fluoropyridine scaffold with a reactive acetyl group. This unique combination makes it a valuable intermediate for the synthesis of complex bioactive molecules. Understanding the reactivity of the acetyl group in this specific context is crucial for its effective utilization in the design and synthesis of novel chemical entities.

The acetyl group presents two primary sites for chemical modification: the electrophilic carbonyl carbon and the acidic α-protons of the methyl group. The reactivity of these sites is significantly modulated by the electron-withdrawing effects of both the fluorine atom and the pyridine ring nitrogen.

Electronic and Steric Profile

The reactivity of the acetyl group in this compound is governed by a combination of electronic and steric factors.

-

Electronic Effects: The strongly electronegative fluorine atom at the 3-position, coupled with the inherent electron-withdrawing nature of the pyridine ring, renders the entire aromatic system electron-deficient. This electronic pull has a dual effect on the acetyl group:

-

It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

It enhances the acidity of the α-protons on the methyl group, facilitating their deprotonation to form a nucleophilic enolate.

-

-

Steric Hindrance: The proximity of the fluorine atom and the pyridine nitrogen to the acetyl group can introduce some steric hindrance, which may influence the approach of bulky reagents.

Reactivity at the Carbonyl Carbon (Electrophilic Center)

The carbonyl carbon of the acetyl group is a key electrophilic site, readily undergoing addition reactions with various nucleophiles.

Reduction to Alcohols

The carbonyl group can be reduced to a secondary alcohol, (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol, a chiral building block for further synthetic elaborations.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

| Reduction | NaBH₄ | (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol | Not specified | [1] |

Experimental Protocol: Reduction of this compound (General Procedure)

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Grignard and Organolithium Reactions

Carbon-carbon bond formation at the carbonyl carbon can be achieved through the addition of organometallic reagents like Grignard or organolithium reagents, leading to tertiary alcohols. While specific examples for this compound are not detailed in the available literature, the general reactivity is expected to be high due to the electrophilicity of the carbonyl carbon.

Reactivity at the α-Carbon (Nucleophilic Center)

The α-protons of the acetyl group are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation Reactions

The enolate of this compound can be alkylated with alkyl halides. The following table provides data for the alkylation of the related 2-acetylpyridine, which serves as a good model.

| Substrate | Base | Alkylating Agent | Product | Yield (%) | Reference |

| 2-Acetylpyridine | NaH | Iodomethane | 2-Methyl-1-(pyridine-2-yl)propane-1-one | 70 | [2] |

| 2-Acetylpyridine | NaH | 1-(Bromomethyl)-4-methylbenzene | 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | 70 | [2] |

Experimental Protocol: α-Alkylation of 2-Acetylpyridine (Adapted for this compound)

To a stirred suspension of sodium hydride (NaH, 3.0 eq) in dry toluene, a solution of this compound (1.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6-ether, 0.2 mol%) is added. The mixture is stirred for 20 minutes, followed by the addition of the alkyl halide (2.0 eq). The reaction is stirred at room temperature for several hours and monitored by TLC. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

Condensation Reactions

The enolate of this compound can undergo condensation reactions with electrophiles such as aldehydes and ketones. A notable example is the Claisen-Schmidt condensation to form chalcones, which are precursors to various biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

Although this guide focuses on the acetyl group, it is important to note that the fluorine atom at the 3-position, while not as activated as a halogen at the 2- or 4-position, can still participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, especially with strong nucleophiles. The electron-withdrawing acetyl group at the 2-position further activates the ring towards nucleophilic attack. The reactivity of fluoropyridines in SNAr reactions is generally higher than that of other halopyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ | ~2.6 | s | - |

| H-4 | ~7.4-7.6 | m | |

| H-5 | ~7.2-7.4 | m | |

| H-6 | ~8.4-8.6 | m |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198-202 |

| CH₃ | ~25-28 |

| C-2 | ~150-154 (d, JC-F) |

| C-3 | ~158-162 (d, 1JC-F) |

| C-4 | ~125-128 (d, JC-F) |

| C-5 | ~122-125 |

| C-6 | ~147-150 (d, JC-F) |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | ~1690-1710 |

| C-F stretch | ~1200-1250 |

| Aromatic C=C and C=N stretch | ~1550-1600 |

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of this compound. Common fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group (M-15).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The acetyl group can be transformed into a variety of other functional groups, and the fluoropyridine moiety is a common feature in many bioactive compounds. For instance, fluoropyridine derivatives are used in the development of kinase inhibitors for cancer therapy and agents targeting respiratory and inflammatory diseases[3].

Conclusion

This compound exhibits a rich and versatile chemistry centered around its acetyl group. The electrophilic carbonyl carbon and the nucleophilic α-carbon provide dual reactivity that is finely tuned by the electronic influence of the 3-fluoro substituent and the pyridine nitrogen. This guide has provided a detailed overview of this reactivity, supported by experimental data from related compounds and predictive spectroscopic analysis. As a key building block, a deeper understanding and exploration of the reactivity of this compound will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and organic synthesis.

References

electrophilic and nucleophilic sites of 2-Acetyl-3-fluoropyridine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Acetyl-3-fluoropyridine

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The arrangement of a fluorine atom and an acetyl group on the electron-deficient pyridine ring creates a unique electronic landscape, defining its reactivity and potential for forming covalent bonds. A thorough understanding of the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule is paramount for predicting its behavior in biological systems and for designing novel synthetic pathways. This guide provides a detailed analysis of the molecule's electronic properties, supported by theoretical principles, quantitative data from analogous systems, and detailed experimental protocols for reactivity assessment.

Analysis of Electronic Properties and Site Reactivity

The reactivity of this compound is governed by the interplay of the electronic effects of its three core components: the pyridine ring, the 2-acetyl substituent, and the 3-fluoro substituent.

-

Pyridine Ring: The pyridine ring is an aromatic heterocycle containing an electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring through the inductive effect, making the ring system π-deficient and generally less reactive towards electrophilic substitution than benzene.[1] Conversely, this electron deficiency makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles.[1] The nitrogen atom itself possesses a lone pair of electrons, which is not part of the aromatic system, rendering it a primary site of Lewis basicity and nucleophilicity.[1]

-

2-Acetyl Group: The acetyl group is a strong electron-withdrawing group due to both the inductive effect (-I) of the carbonyl oxygen and the resonance (mesomeric) effect (-M), where the π-electrons are delocalized onto the oxygen atom. This group strongly deactivates the ring towards electrophilic attack and further activates it towards nucleophilic attack, particularly at the C4 and C6 positions. The carbonyl carbon is itself a potent electrophilic center. The protons on the adjacent methyl group are acidic and can be removed by a strong base to form a nucleophilic enolate.[2][3]

-

3-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). While it possesses lone pairs that can be donated via a weak resonance effect (+M), the inductive effect overwhelmingly dominates in substituted pyridines.[4] Its placement at the C3 position further reduces the electron density of the entire ring system, enhancing its overall electrophilic character.

The combination of these effects results in a molecule with distinct and predictable regions of high and low electron density, which define its reactive sites.

Data Presentation: Predicted Reactivity of Functional Sites

| Site | Type | Predicted Reactivity | Rationale |

| Pyridine Nitrogen (N1) | Nucleophilic | High | The lone pair is available for protonation or reaction with Lewis acids. |

| Carbonyl Carbon (C=O) | Electrophilic | High | Highly polarized C=O bond, susceptible to attack by various nucleophiles. |

| Ring Carbon C4 | Electrophilic | Moderate-High | Activated towards nucleophilic aromatic substitution by both the ring N and the C2-acetyl group. |

| Ring Carbon C6 | Electrophilic | Moderate-High | Activated towards nucleophilic aromatic substitution by both the ring N and the C2-acetyl group. |

| Carbonyl Oxygen (C=O) | Nucleophilic | Moderate | Lone pairs can act as a Lewis base or hydrogen bond acceptor. |

| Acetyl Methyl Protons (-CH₃) | Protic (leading to Nucleophilic Carbon) | Low (High upon deprotonation) | Acidic protons can be abstracted by a strong base to form a highly nucleophilic enolate at the α-carbon.[2] |

| Ring Carbons C3, C5 | Electrophilic | Low | Less activated towards nucleophilic attack compared to C2, C4, and C6. |

Visualization of Electronic Effects

The following diagram illustrates the key electronic influences within this compound that determine the location of its electrophilic and nucleophilic centers.

Caption: Electronic effects determining reactivity in this compound.

Experimental Protocols

The following sections provide detailed methodologies for experimentally probing the key reactive sites of this compound.

Protocol 1: Probing Nucleophilicity of the Pyridine Nitrogen

Objective: To confirm the Lewis basicity of the pyridine nitrogen via alkylation.

Methodology:

-

Materials: this compound, methyl iodide (CH₃I), dichloromethane (DCM), diethyl ether.

-

Procedure: a. Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add 1.1 equivalents of methyl iodide dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, a precipitate of the N-methylated pyridinium salt should form. If not, reduce the solvent volume under reduced pressure. g. Add diethyl ether to precipitate the product fully. h. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization: The resulting pyridinium iodide salt can be characterized by ¹H NMR (observing a downfield shift of ring protons and a new singlet for the N-CH₃ group) and Mass Spectrometry.

Protocol 2: Probing Electrophilicity of the Carbonyl Carbon

Objective: To confirm the electrophilic nature of the acetyl group's carbonyl carbon via reduction.

Methodology:

-

Materials: this compound, sodium borohydride (NaBH₄), methanol (MeOH), deionized water, ethyl acetate.

-

Procedure: a. Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add 1.5 equivalents of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by slowly adding deionized water. f. Remove the methanol under reduced pressure. g. Extract the aqueous residue with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Characterization: The resulting secondary alcohol can be purified by column chromatography and characterized by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new doublet for the methyl group and a quartet for the new C-H proton) and IR spectroscopy (disappearance of the C=O stretch and appearance of a broad O-H stretch).

Protocol 3: Generation and Trapping of the Nucleophilic Enolate

Objective: To generate the nucleophilic α-carbon via deprotonation and trap it with an electrophile. This protocol is adapted from established methods for 2-acetylpyridine.[2]

Methodology:

-

Materials: Anhydrous tetrahydrofuran (THF), diisopropylamine, n-butyllithium (n-BuLi), this compound, benzyl bromide.

-

Procedure (LDA Generation): a. In a flame-dried, two-neck flask under argon, add anhydrous THF and 1.1 equivalents of diisopropylamine. b. Cool the solution to -78 °C (dry ice/acetone bath). c. Slowly add 1.1 equivalents of n-BuLi solution and stir for 30 minutes at -78 °C to generate Lithium diisopropylamide (LDA).

-

Procedure (Enolate Formation and Reaction): a. In a separate flame-dried flask under argon, dissolve 1.0 equivalent of this compound in anhydrous THF and cool to -78 °C. b. Slowly transfer the freshly prepared LDA solution into the solution of this compound via cannula. c. Stir the resulting deep-colored enolate solution at -78 °C for 1 hour. d. Add 1.2 equivalents of benzyl bromide dropwise. e. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight. f. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Extract the mixture with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Characterization: The crude product can be purified by flash column chromatography. Successful alkylation can be confirmed by ¹H NMR and ¹³C NMR, showing the incorporation of the benzyl group.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Frontier of Fluorinated Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, fluorinated pyridines represent a privileged class of molecules due to the unique physicochemical properties imparted by fluorine substitution combined with the inherent biological relevance of the pyridine ring. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, making it a powerful tool for optimizing lead compounds.[1][2] This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridines, focusing on their applications in pharmaceuticals and agriculture. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Pharmacological Applications of Fluorinated Pyridines

Fluorinated pyridine moieties are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[2] The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets, while the strong C-F bond can block sites of metabolic oxidation, thereby enhancing the drug's half-life.[1]

Antithrombotic Agents: Vorapaxar

Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1), a key receptor for thrombin in platelet activation. The fluorinated phenylpyridine core of vorapaxar is crucial for its high-affinity binding to PAR-1.

-

Mechanism of Action: Vorapaxar inhibits thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation by blocking the PAR-1 signaling pathway. This prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombotic events.

Oncology: Alpelisib

Alpelisib is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). It is approved for the treatment of certain types of breast cancer harboring PIK3CA mutations. The fluorinated pyridine component of alpelisib contributes to its selectivity and pharmacokinetic profile.

-

Mechanism of Action: Alpelisib selectively inhibits PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival. Inhibition of PI3Kα by alpelisib leads to the suppression of this pathway, resulting in antitumor activity in PIK3CA-mutated cancers.[3]

Insomnia Treatment: Lemborexant

Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. It competitively binds to both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), with high affinity. The fluorinated pyridine ring is a key structural feature of this molecule.

-

Mechanism of Action: The orexin neuropeptide signaling system is a central promoter of wakefulness. By blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to OX1R and OX2R, lemborexant suppresses the wake drive, thereby promoting sleep onset and maintenance.

Heart Failure Treatment: Vericiguat

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used in the management of chronic heart failure. Its chemical structure features a fluorinated pyridine derivative.

-

Mechanism of Action: Vericiguat acts on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway. It sensitizes sGC to endogenous NO and also directly stimulates sGC independent of NO, leading to increased production of cGMP. Elevated cGMP levels result in vasodilation, which can reduce cardiac preload and afterload, providing therapeutic benefit in heart failure.

Antiviral Agents: Doravirine

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its structure incorporates a trifluoromethylpyridine moiety.

-

Mechanism of Action: Doravirine binds to a non-catalytic site of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Quantitative Biological Data

The following tables summarize key quantitative data for selected biologically active fluorinated pyridines.

Table 1: In Vitro Biological Activity of Selected Fluorinated Pyridine Pharmaceuticals

| Compound | Target | Assay Type | IC50 / Ki / EC50 | Reference |

| Vorapaxar | PAR-1 | Radioligand Binding | Ki = 8.1 nM | |

| Vorapaxar | Thrombin-induced platelet aggregation | Functional Assay | IC50 = 47 nM | |

| Alpelisib | PI3Kα | Kinase Inhibition Assay | IC50 = 5 nM | [3] |

| Lemborexant | Orexin Receptor 1 (OX1R) | Radioligand Binding | IC50 = 6.1 nM | |

| Lemborexant | Orexin Receptor 2 (OX2R) | Radioligand Binding | IC50 = 2.6 nM | |

| Vericiguat | Soluble Guanylate Cyclase (sGC) | Enzyme Activation Assay | EC50 = 1005 ± 145 nM |

Table 2: Pharmacokinetic Parameters of Selected Fluorinated Pyridine Pharmaceuticals in Humans

| Compound | Tmax (hours) | Half-life (t1/2) (hours) | Bioavailability (%) | Key Metabolic Enzyme | Reference |

| Alpelisib | 2 | 13.7 | >50% | CYP3A4 | [4] |

| Lemborexant | 1-3 | ~17-19 | Not specified | CYP3A4 | [5] |

Agrochemical Applications of Fluorinated Pyridines

The unique properties of fluorinated pyridines have also been extensively leveraged in the development of modern agrochemicals, leading to products with enhanced potency, selectivity, and favorable environmental profiles.

Herbicides

Fluorinated pyridine-based herbicides often exhibit high efficacy at low application rates. For instance, compounds containing the 2-chloro-5-(trifluoromethyl)pyridine scaffold are precursors to several commercial herbicides.[6] These herbicides typically act by inhibiting key plant enzymes, such as protoporphyrinogen oxidase (PPO).

Insecticides: Flonicamid

Flonicamid is a selective insecticide effective against a range of sucking insect pests. It possesses a unique mode of action, acting as a feeding blocker.

-

Mechanism of Action: Flonicamid rapidly inhibits the feeding behavior of insects, leading to starvation. It is believed to act on the insect's nervous system, though its precise molecular target differs from that of other major insecticide classes.

Quantitative Agrochemical Data

Table 3: Efficacy of Selected Fluorinated Pyridine Agrochemicals

| Compound | Target Organism | Assay Type | LC50 / ED50 | Reference |

| Flonicamid | Aphis gossypii (Cotton aphid) | Foliar application | Not specified | |

| Phenylpyridine derivative (7a) | Abutilon theophrasti (Velvetleaf) | Post-emergence herbicidal assay | ED50 = 13.32 g a.i./hm² | [7] |

| Phenylpyridine derivative (7a) | Amaranthus retroflexus (Redroot pigweed) | Post-emergence herbicidal assay | ED50 = 5.48 g a.i./hm² | [7] |

Toxicology of Fluorinated Pyridines

While fluorine substitution can enhance the desired biological activity, it is also crucial to consider its impact on toxicology. The strong carbon-fluorine bond generally leads to increased metabolic stability, which can reduce the formation of reactive metabolites. However, the potential for defluorination and the formation of toxic metabolites such as fluoroacetate must be carefully evaluated during drug and pesticide development.[8] The toxicological profile of any fluorinated pyridine is highly dependent on its overall structure and metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of fluorinated pyridines.

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the synthesis of a key fluorinated pyridine intermediate.[9]

Materials:

-

3-methylpyridine

-

N-oxidation agent (e.g., hydrogen peroxide in acetic acid)

-

Chlorinating agent (e.g., benzoyl chloride)

-

Chlorine gas

-

Fluorinating agent (e.g., anhydrous hydrogen fluoride)

-

Catalyst (e.g., iron fluoride)

-

Appropriate solvents (e.g., dichloromethane)

Procedure:

-

N-oxidation: React 3-methylpyridine with an N-oxidation agent to form N-oxy-3-methylpyridine.

-

Chlorination of the ring: Treat the N-oxy-3-methylpyridine with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.

-

Side-chain chlorination: Subject 2-chloro-5-methylpyridine to chlorination with chlorine gas to produce 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The final step involves the exchange of chlorine for fluorine by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as anhydrous hydrogen fluoride in the presence of a suitable catalyst.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyridine test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compound in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a fluorinated pyridine against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Fluorinated pyridine test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well)

-

Plate reader

Procedure:

-

Assay Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.

-

Compound Addition: Add serial dilutions of the fluorinated pyridine compound to the wells of the microplate.

-

Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Herbicidal Activity Assay (Post-emergence)

This protocol describes a method for evaluating the post-emergence herbicidal activity of fluorinated pyridine derivatives.[7]

Materials:

-

Test plant species (e.g., velvetleaf, redroot pigweed)

-

Pots with soil

-

Fluorinated pyridine test compound

-

Solvent (e.g., acetone)

-

Surfactant

-

Spray chamber

Procedure:

-

Plant Growth: Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Compound Preparation: Dissolve the fluorinated pyridine compound in a suitable solvent and prepare a spray solution containing a surfactant.

-

Application: Spray the plants with the test solution at various concentrations using a spray chamber to ensure uniform application. Include a control group sprayed with the solvent and surfactant only.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage to the plants, such as chlorosis, necrosis, and growth inhibition.

-

Data Analysis: Score the herbicidal effect on a scale (e.g., 0-100%) and calculate the ED50 value (the dose required to cause a 50% reduction in plant growth).

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation process of fluorinated pyridines.

Caption: PI3K/AKT/mTOR signaling pathway with Alpelisib inhibition.

Caption: Orexin signaling pathway and its antagonism by Lemborexant.

Caption: High-throughput screening workflow for fluorinated pyridines.

Conclusion

Fluorinated pyridines continue to be a highly fruitful area of research in both pharmaceutical and agrochemical development. The strategic introduction of fluorine offers a powerful approach to fine-tune the biological and physicochemical properties of pyridine-based molecules, leading to the discovery of novel and effective agents. This technical guide has provided a comprehensive overview of the current landscape, from established drugs to the underlying scientific principles and experimental methodologies. As our understanding of the nuanced effects of fluorination deepens and new synthetic methodologies emerge, the potential for developing next-generation fluorinated pyridine-based therapeutics and crop protection agents remains vast. It is anticipated that this class of compounds will continue to yield innovative solutions to pressing challenges in human health and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Lemborexant: A Dual Orexin Receptor Antagonist with Favorable Safety and Pharmacokinetic Profiles_Chemicalbook [chemicalbook.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. However, optimizing the drug-like properties of pyridine-containing molecules often presents challenges related to metabolic stability, physicochemical characteristics, and target affinity. The introduction of fluorine, a strategy that has become integral to drug discovery, offers a powerful tool to address these challenges.[2][3]

Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's electronic profile, conformation, lipophilicity, and metabolic fate.[4][5] When applied to the pyridine ring, these modifications can dramatically enhance a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, ultimately leading to safer and more efficacious therapeutics.[6] This technical guide provides a comprehensive overview of the role of fluorine in modifying pyridine bioactivity, detailing its effects on molecular properties, outlining key experimental protocols, and presenting a logical framework for its strategic application in drug development.

Modulation of Physicochemical Properties

The introduction of fluorine to a pyridine ring directly alters its fundamental physicochemical properties. These changes are the primary drivers of the downstream effects on a drug's biological behavior.

Impact on Basicity (pKa)

Fluorine is a strongly electron-withdrawing group. Its placement on the pyridine ring significantly reduces the electron density of the nitrogen atom, thereby lowering its basicity (decreasing the pKa of the conjugate acid).[7] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement. The magnitude of the pKa shift is highly dependent on the position and number of fluorine substituents.

For instance, the replacement of a methyl group with a trifluoromethyl group in 2-thioalkyl substituted pyridines can result in a pKa decrease of over 2.5 units.[8] Similarly, a single fluorine atom can lower the pKa, with the effect being more pronounced when the fluorine is closer to the nitrogen atom.[8]

Table 1: Effect of Fluorination on the pKa of Substituted Pyridines

| Parent Compound Structure | Fluorinated Analogue Structure | Position of Fluorination | pKa (Parent) | pKa (Fluoro) | ΔpKa | Reference |

|---|---|---|---|---|---|---|

| 2-S-CH₃-Pyridine | 2-S-CF₃-Pyridine | α to Sulfur | 3.69 | 0.97 | -2.72 | [8] |

| 2-S-CH₂CH₃-Pyridine | 2-S-CF₂CH₃-Pyridine | α to Sulfur | 3.68 | 1.49 | -2.19 | [8] |

| 2-S-CH₂CH₃-Pyridine | 2-S-CH₂CHF₂-Pyridine | β to Sulfur | 3.68 | 2.43 | -1.25 | [8] |

| 2-S-CH₂F-Pyridine | 2-S-CH₂F-Pyridine | α to Sulfur | 3.69 | 2.43 | -1.26 |[8] |

Impact on Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is complex and context-dependent.[8] While the substitution of hydrogen with fluorine generally increases a molecule's overall lipophilicity (logP), the outcome can be counterintuitive.[9] Fluorination increases the hydrophobic surface area but can also enhance the local dipole moment of the molecule, which may increase polarity and reduce lipophilicity.[8] The distribution coefficient at pH 7.4 (logD₇.₄) is often more relevant for drug discovery, and its modulation depends on the interplay between changes in logP and pKa.

Table 2: Effect of Fluorination on Lipophilicity (logD₇.₄) of 2-Thiofluoroalkyl Pyridines

| Parent Compound | Fluorinated Analogue | logD₇.₄ (Parent) | logD₇.₄ (Fluoro) | ΔlogD₇.₄ | Reference |

|---|---|---|---|---|---|

| 2-S-CH₂CH₃-Pyridine | 2-S-CH₂CF₃-Pyridine | 2.06 | 2.65 | +0.59 | [8][9] |

| 2-S-CH₂CH₃-Pyridine | 2-S-CHFCH₃-Pyridine | 2.06 | 2.30 | +0.24 | [8][9] |

| 2-S-CH₂CH₃-Pyridine | 2-S-CH(CF₃)CH₃-Pyridine | 2.06 | 3.01 | +0.95 |[8][9] |

Impact on Pharmacokinetics (ADME)

Judicious fluorination of the pyridine moiety is a key strategy for improving a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancement of Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots."[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[5][10] By replacing a hydrogen atom at a site prone to oxidative metabolism (e.g., a benzylic position or an electron-rich aromatic position) with fluorine, the metabolic half-life of a compound can be significantly extended.[3][11] This can lead to improved oral bioavailability and a longer duration of action. For example, the introduction of a fluorine atom to the pyridine core of Vericiguat, a guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[12]

Table 3: Illustrative Impact of Fluorination on Metabolic Half-Life (t½)

| Parent Compound | Fluorinated Analogue | Metabolic Soft Spot | t½ in HLM (Parent) | t½ in HLM (Fluoro) | Fold Improvement | Reference |